N-Desmethyl Ivabradine D6 HCl
Overview
Description
“N-Desmethyl Ivabradine D6 Hydrochloride” is a chemical compound used in the pharmaceutical industry for the treatment of various cardiovascular diseases . It is a deuterated analog of “N-Desmethyl Ivabradine Hydrochloride”, which is a selective inhibitor of the If current in the sinoatrial node of the heart .
Molecular Structure Analysis
The molecular formula of “N-Desmethyl Ivabradine D6 HCl” is C26H35ClN2O5 . The molecular weight is 497.1 g/mol . The exact mass and the monoisotopic mass are both 496.2611104 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “N-Desmethyl Ivabradine D6 HCl” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
“N-Desmethyl Ivabradine D6 HCl” has a melting point of 193-196°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Scientific Research Applications
Internal Standard for Quantification
“N-Desmethyl Ivabradine D6 HCl” is used as an internal standard for the quantification of N-desmethyl ivabradine . This is particularly useful in analytical chemistry where it helps in the precise determination of the amount of N-desmethyl ivabradine in a sample .
Pharmacokinetic Studies
This compound is used in pharmacokinetic studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. The compound’s deuterated form allows for accurate tracking and quantification in the body, providing valuable data on how the drug behaves in the human system .
Metabolite Analysis
“N-Desmethyl Ivabradine D6 HCl” is an active metabolite of ivabradine . Therefore, it is used in studies to understand the metabolic pathways of ivabradine. This can help in predicting drug interactions and potential side effects .
Cytochrome P450 (CYP) Isoform CYP3A4 Studies
Ivabradine, the parent drug of “N-Desmethyl Ivabradine D6 HCl”, is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . Therefore, this compound can be used in research to understand the role of CYP3A4 in drug metabolism .
Drug Efficacy and Safety Studies
As an active metabolite of ivabradine, “N-Desmethyl Ivabradine D6 HCl” is used in studies to evaluate the efficacy and safety of ivabradine . This includes clinical trials and post-marketing surveillance studies .
Development of Analytical Methods
“N-Desmethyl Ivabradine D6 HCl” is used in the development of new analytical methods . For example, it has been used in the development of a sensitive and specific liquid-chromatography tandem mass spectrometry (LC-MS/MS) assay for the simultaneous quantification of ivabradine and its active metabolite N-desmethylivabradine in human plasma and urine .
Mechanism of Action
Target of Action
N-Desmethyl Ivabradine D6 HCl is a deuterated compound of N-Desmethyl Ivabradine HCl It is known that ivabradine, the parent compound, primarily targets the if (“funny”) ion channels located in the sinoatrial node of the heart .
Mode of Action
Ivabradine, the parent compound, works by selectively inhibiting the if ion channels, thereby reducing the heart rate
Biochemical Pathways
The parent compound, ivabradine, affects the cardiac pacemaker if current, which plays a crucial role in regulating heart rate . This could suggest that N-Desmethyl Ivabradine D6 HCl might have a similar effect on these pathways.
Pharmacokinetics
It’s known that ivabradine is metabolized by the cytochrome p450 (cyp) isoform cyp3a4
Result of Action
Given that the parent compound, ivabradine, is known to reduce heart rate , it’s plausible that N-Desmethyl Ivabradine D6 HCl might have a similar effect.
properties
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIKWNQFDQJGS-OTVKAUOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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